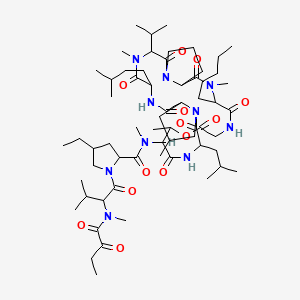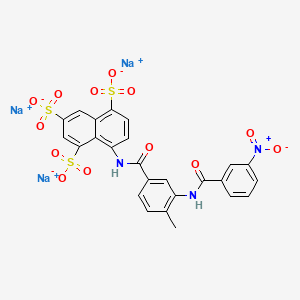
Trisodium 8-((4-methyl-3-((3-nitrobenzoyl)amino)benzoyl)amino)naphthalene-1,3,5-trisulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium 8-((4-methyl-3-((3-nitrobenzoyl)amino)benzoyl)amino)naphthalene-1,3,5-trisulphonate is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by its naphthalene core, which is substituted with various functional groups, including nitrobenzoyl and methylbenzoyl moieties. The presence of trisulphonate groups enhances its solubility in water, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 8-((4-methyl-3-((3-nitrobenzoyl)amino)benzoyl)amino)naphthalene-1,3,5-trisulphonate involves multiple steps, starting with the preparation of the naphthalene core. The core is then functionalized with nitrobenzoyl and methylbenzoyl groups through a series of nitration and acylation reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of temperature, pressure, and pH to facilitate the desired chemical transformations. The final product is then purified using techniques such as crystallization and chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Trisodium 8-((4-methyl-3-((3-nitrobenzoyl)amino)benzoyl)amino)naphthalene-1,3,5-trisulphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amino derivative, while oxidation can lead to the formation of various oxidized products .
Wissenschaftliche Forschungsanwendungen
Trisodium 8-((4-methyl-3-((3-nitrobenzoyl)amino)benzoyl)amino)naphthalene-1,3,5-trisulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a fluorescent probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of Trisodium 8-((4-methyl-3-((3-nitrobenzoyl)amino)benzoyl)amino)naphthalene-1,3,5-trisulphonate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various biomolecules, influencing their activity and function. For example, the nitrobenzoyl group can participate in redox reactions, while the trisulphonate groups enhance its solubility and facilitate its interaction with aqueous environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trisodium 8-((3-amino-4-methylbenzoyl)amino)naphthalene-1,3,5-trisulphonate
- Trisodium 8-((4-methyl-3-((3-aminobenzoyl)amino)benzoyl)amino)naphthalene-1,3,5-trisulphonate
Uniqueness
Trisodium 8-((4-methyl-3-((3-nitrobenzoyl)amino)benzoyl)amino)naphthalene-1,3,5-trisulphonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both nitro and methylbenzoyl groups, along with the trisulphonate moieties, makes it particularly versatile for various applications in research and industry .
Eigenschaften
CAS-Nummer |
81207-64-9 |
|---|---|
Molekularformel |
C25H16N3Na3O13S3 |
Molekulargewicht |
731.6 g/mol |
IUPAC-Name |
trisodium;8-[[4-methyl-3-[(3-nitrobenzoyl)amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate |
InChI |
InChI=1S/C25H19N3O13S3.3Na/c1-13-5-6-15(10-20(13)27-24(29)14-3-2-4-16(9-14)28(31)32)25(30)26-19-7-8-21(43(36,37)38)18-11-17(42(33,34)35)12-22(23(18)19)44(39,40)41;;;/h2-12H,1H3,(H,26,30)(H,27,29)(H,33,34,35)(H,36,37,38)(H,39,40,41);;;/q;3*+1/p-3 |
InChI-Schlüssel |
FQTYEEMSPBWVLV-UHFFFAOYSA-K |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC(=CC=C4)[N+](=O)[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


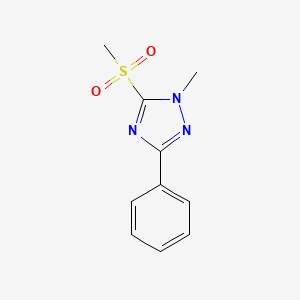
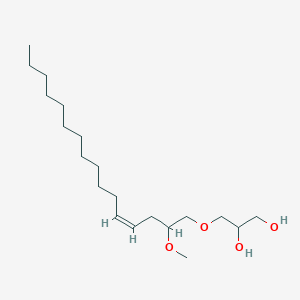
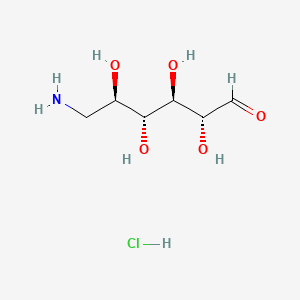

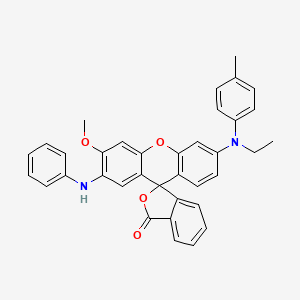
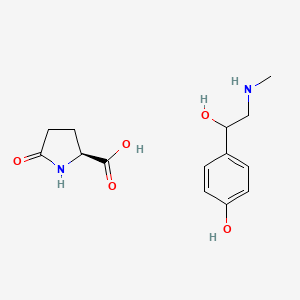
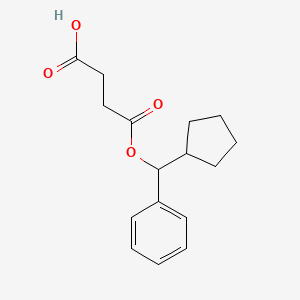
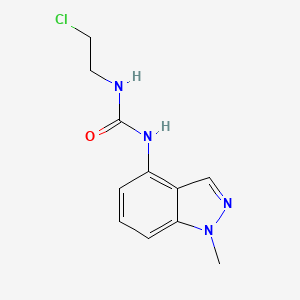
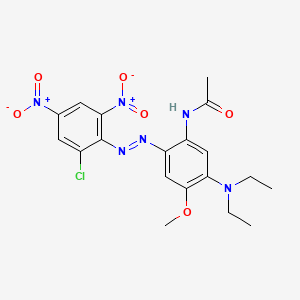
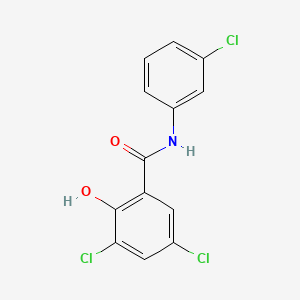

![3-[(1S,2S)-2-[(dimethylamino)methyl]cyclopropyl]-1H-indole-5-carbonitrile](/img/structure/B12711131.png)
